molecular formula C11H10N6OS3 B13934384 Acetamide, 2-(2-amino-5-cyano-6-methylthio-4-pyrimidinethio)-N-(2-thiazolyl)-

Acetamide, 2-(2-amino-5-cyano-6-methylthio-4-pyrimidinethio)-N-(2-thiazolyl)-

Cat. No.: B13934384
M. Wt: 338.4 g/mol
InChI Key: MKVLMRMKUVWVEX-UHFFFAOYSA-N
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Description

2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide is a complex organic compound that features a pyrimidine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N6OS3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H10N6OS3/c1-19-8-6(4-12)9(17-10(13)16-8)21-5-7(18)15-11-14-2-3-20-11/h2-3H,5H2,1H3,(H2,13,16,17)(H,14,15,18)

InChI Key

MKVLMRMKUVWVEX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=NC=CS2)C#N

Origin of Product

United States

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